6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-24-16-9-7-15(8-10-16)19-21-20-17-11-12-18(22-23(17)19)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZQZWAPNRTPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with pyridazine derivatives under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form specific interactions with target receptors, leading to its biological effects.
Comparison with Similar Compounds
Derivatives with Modified Hydrazine Moieties
Compounds 4a–g share the triazolo[4,3-b]pyridazine core but differ in hydrazine-linked substituents:
PDE4 Inhibitors
Triazolo[4,3-b]pyridazines with dimethoxyphenyl and tetrahydrofuran-3-yloxy substituents exhibit potent PDE4 inhibition:
Key Insight : Substituents like tetrahydrofuran-3-yloxy enhance PDE4 isoform selectivity, whereas benzylsulfanyl groups may prioritize physicochemical properties (e.g., lipophilicity) over enzyme inhibition .
GABAₐ Receptor Ligands
Triazolo[4,3-b]pyridazines with fluorophenyl and triazolylmethoxy groups show subtype-specific GABAₐ receptor modulation:
Key Insight : Fluorine atoms and triazolylmethoxy groups are critical for α2/α3 selectivity, whereas benzylsulfanyl groups lack intrinsic efficacy at GABAₐ receptors .
Kinase and Bromodomain Inhibitors
Substituents at position 6 influence binding to kinases and epigenetic regulators:
Key Insight: Pyrazole and ethylpropanoate substituents enable hydrogen bonding with kinase or bromodomain active sites, whereas benzylsulfanyl groups may sterically hinder binding .
Antimicrobial Derivatives
Triazolo[4,3-b]pyridazines with arylthio groups exhibit mild to potent antifungal/antibacterial activity:
Key Insight : Chlorophenylthio groups enhance antifungal activity via hydrophobic interactions, whereas benzylsulfanyl may require optimization for microbial targets .
Biological Activity
6-(Benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action.
Synthesis
The synthesis of 6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves several steps:
- Formation of the Triazole Ring : The initial step typically includes the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole moiety.
- Substitution Reactions : Subsequent reactions involve the introduction of benzylsulfanyl and methoxyphenyl groups through electrophilic aromatic substitution or nucleophilic attacks.
Antiproliferative Activity
Research indicates that compounds with a similar structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound 4q (a close analogue) demonstrated IC50 values of 0.008–0.014 μM against A549 and HT-1080 cell lines, indicating potent activity comparable to known chemotherapeutics like combretastatin A-4 (CA-4) .
- The mechanism involves inhibition of tubulin polymerization, which disrupts microtubule dynamics crucial for cell division .
The compound is believed to interact with the colchicine binding site on microtubules. This interaction leads to:
- Cell Cycle Arrest : Studies have shown that treatment with similar triazole derivatives results in G2/M phase arrest in A549 cells .
- Disruption of Microtubule Formation : Immunostaining assays confirm that these compounds significantly affect microtubule integrity, leading to impaired cellular functions essential for proliferation .
Additional Biological Activities
Aside from antiproliferative effects, compounds in this class may exhibit:
Case Studies
Several studies highlight the biological efficacy of similar compounds:
- Study on Tubulin Inhibition :
- Cell Cycle Analysis :
Data Table
| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 6-(Benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | TBD | TBD | TBD |
| 4q | 0.008 | A549 | Tubulin polymerization inhibition |
| CA-4 | 0.009 | HT-1080 | Tubulin polymerization inhibition |
Q & A
Basic: What are the optimal synthetic routes for 6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, and what key parameters influence yield?
The synthesis typically involves cyclization of hydrazine derivatives with appropriate precursors. Key steps include:
- Step 1: Reacting 3-hydrazinylpyridazine with 4-methoxybenzaldehyde to form a hydrazone intermediate (acid catalysis, ethanol solvent, 60–70°C).
- Step 2: Cyclization using phosphorus oxychloride (POCl₃) or concentrated HCl to form the triazolo-pyridazine core.
- Step 3: Introducing the benzylsulfanyl group via nucleophilic substitution with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF).
Critical Parameters:
- Temperature control during cyclization (80–100°C for POCl₃; reflux for HCl).
- Solvent choice (ethanol for recrystallization; DMF for sulfanyl group introduction).
- Purification via column chromatography or HPLC to isolate the final product (yields: 60–75%) .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- ¹H/¹³C NMR Spectroscopy: Confirms substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm; triazole protons at δ 8.3–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₆N₄OS: 367.1023).
- HPLC: Assesses purity (>95% for biological assays) .
- X-ray Crystallography: Resolves conformational ambiguities (e.g., nonplanar tricyclic core in related derivatives) .
Advanced: How do substituents on the triazolo[4,3-b]pyridazine core affect PDE4 inhibition selectivity?
Structure-activity relationship (SAR) studies reveal:
- Methoxy Groups: Enhance solubility and electronic effects, improving PDE4A/B binding (IC₅₀ < 10 nM) .
- Benzylsulfanyl vs. Phenylsulfonyl: Benzylsulfanyl increases lipophilicity, enhancing cell permeability but reducing isoform selectivity.
- Heterocyclic Appendages: Pyridine or piperidinyl groups at position 3 modulate selectivity (e.g., PDE4D vs. PDE4A/B) .
Example Data:
| Substituent at Position 6 | PDE4A IC₅₀ (nM) | PDE4B IC₅₀ (nM) |
|---|---|---|
| Benzylsulfanyl | 8.2 | 12.5 |
| 4-Methoxy-3-(THF-oxy)phenyl | 3.7 | 4.1 |
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Contradictions (e.g., antiproliferative vs. thrombin-inhibitory activity) arise from:
- Assay Conditions: Variations in cell lines (HeLa vs. endothelial cells) or enzyme isoforms (PDE4A vs. PDE4D).
- Substituent Effects: Ester vs. free acid forms (e.g., ethyl esters show antiproliferative activity, while acids lose thrombin inhibition) .
Resolution: - Standardize assays (e.g., use identical cell lines and enzyme batches).
- Conduct docking studies to clarify binding modes (e.g., triazolo-pyridazine mimics benzamidine in thrombin inhibitors) .
Advanced: How can computational modeling predict binding interactions with targets like PDE4?
Methods:
- Molecular Docking (AutoDock Vina): Models ligand-receptor interactions (e.g., hydrogen bonding with PDE4 catalytic domain residues Gln369/Asp318) .
- MD Simulations (GROMACS): Assesses stability of ligand-PDE4 complexes over 100 ns trajectories.
Key Findings: - The triazolo-pyridazine core occupies the hydrophobic pocket, while methoxyphenyl forms π-π stacking with Phe446 .
Basic: What common side reactions occur during synthesis, and how are they mitigated?
Side Reactions:
- Incomplete cyclization (yields oligomers).
- Oxidation of sulfanyl to sulfoxide (with H₂O₂ or O₂ exposure).
Mitigation: - Use inert atmosphere (N₂/Ar) for sulfanyl group reactions.
- Add antioxidants (e.g., BHT) during storage .
Advanced: What are the design principles for derivatives targeting dual kinase inhibition (e.g., c-Met/Pim-1)?
- Core Modifications: Introduce pyridinyl or morpholinyl groups at position 3 to target kinase ATP pockets.
- Substituent Optimization: Fluorine or chloro groups at position 6 enhance hydrophobic interactions (e.g., c-Met IC₅₀: 0.2 µM) .
Advanced: How do crystallographic studies inform the conformational dynamics of related compounds?
X-ray data reveals:
- Twisted Tricyclic Core: Nonplanar geometry in sterically hindered derivatives (e.g., di-fluorophenyl substituents induce 15° torsion) .
- Hydrogen Bonding: Methoxy groups form interactions with water molecules in the crystal lattice, affecting solubility .
Basic: What solvents and catalysts are optimal for key synthetic steps?
Advanced: How does the methoxyphenyl group influence electronic properties and bioactivity?
- Electronic Effects: Methoxy donates electron density via resonance, increasing π-cloud density (evidenced by bathochromic shifts in UV-Vis).
- Bioactivity Impact: Enhances PDE4 binding (IC₅₀ reduced by 40% vs. non-methoxy analogues) and antiproliferative activity (HeLa IC₅₀: 12 µM vs. 28 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
